4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone
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Overview
Description
4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the isothiazole ring, bromine, and morpholino groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the isothiazole ring to a more saturated structure.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 4-Bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol
- Methyl(4-bromo-3-methyl-5-isothiazolyl) ketone thiosemicarbazone
Comparison: Compared to similar compounds, 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
3683-90-7 |
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Molecular Formula |
C11H15BrN4OS2 |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromo-3-methyl-1,2-thiazol-5-yl)ethylideneamino]morpholine-4-carbothioamide |
InChI |
InChI=1S/C11H15BrN4OS2/c1-7-9(12)10(19-15-7)8(2)13-14-11(18)16-3-5-17-6-4-16/h3-6H2,1-2H3,(H,14,18)/b13-8+ |
InChI Key |
YMWWKSUERDCAHJ-MDWZMJQESA-N |
Isomeric SMILES |
CC1=NSC(=C1Br)/C(=N/NC(=S)N2CCOCC2)/C |
Canonical SMILES |
CC1=NSC(=C1Br)C(=NNC(=S)N2CCOCC2)C |
Origin of Product |
United States |
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